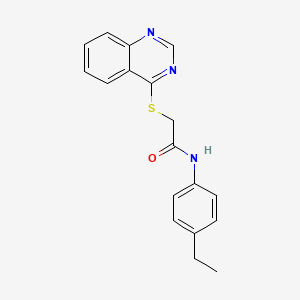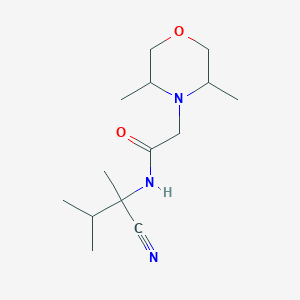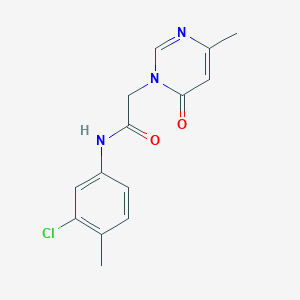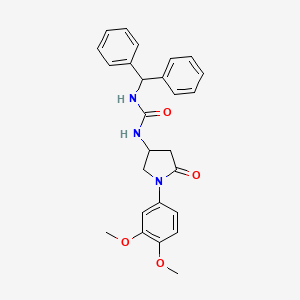![molecular formula C13H14N2O2 B2372197 7,8,9,10-tétrahydrobenzo[e]pyrido[1,2-a][1,4]diazépine-6,12(5H,6aH)-dione CAS No. 41994-17-6](/img/structure/B2372197.png)
7,8,9,10-tétrahydrobenzo[e]pyrido[1,2-a][1,4]diazépine-6,12(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .
Synthesis Analysis
The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by ring closure .Molecular Structure Analysis
Benzodiazepines are essentially composed of a benzene ring fused to a seven-membered diazepine ring .Chemical Reactions Analysis
Benzodiazepines undergo various chemical reactions, primarily oxidative reactions involving the diazepine ring .Physical And Chemical Properties Analysis
Benzodiazepines are usually lipophilic and highly protein-bound in the bloodstream. The half-life of these drugs varies greatly between individuals, depending on factors such as age, liver function, and concurrent medications .Applications De Recherche Scientifique
Agents anti-prolifératifs
Ce composé a suscité un intérêt en tant qu'agent anti-prolifératif potentiel. Les chercheurs ont exploré ses effets sur la croissance et la division cellulaire, en particulier dans les cellules cancéreuses. Le brevet américain US10975072B2 décrit les 6a,7,8,9,10,12-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazépines substituées (qui comprennent notre composé) comme des agents anti-prolifératifs . Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et son efficacité contre des types spécifiques de cancer.
Nouvelles voies de synthèse
Les chercheurs ont développé de nouvelles méthodes de synthèse pour des composés apparentés. Par exemple, une méthode douce pour synthétiser l'alprazolam (une benzodiazépine bien connue) à partir de la 2-amino-5-chlorobenzophénone a été rapportée . L'étude de voies similaires pour notre composé pourrait produire de nouveaux dérivés.
Réactions d'expansion de cycle
La réaction d'expansion de cycle 6→8 a été appliquée à des composés apparentés, conduisant à des dérivés d'azocino[4,5-b]quinoline. Explorer des réactions similaires avec notre composé pourrait conduire à des structures hétérocycliques intéressantes avec des propriétés diverses .
Complexes métalliques
En tant que ligand N polyvalent, la 1,8-diazabicyclo[5.4.0]undéc-7-ène (DBU) a été utilisée non seulement comme base, mais aussi comme solvant dans la synthèse de complexes métalliques. L'étude de la chimie de coordination de notre composé avec divers ions métalliques pourrait révéler des applications intrigantes .
Mécanisme D'action
Target of Action
The primary target of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is DNA . This compound is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts .
Mode of Action
7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione interacts with its target, DNA, through a process known as sulfotransferase-assisted activation . This process transforms the compound into an electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation .
Biochemical Pathways
The biochemical pathway affected by 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves the activation of benzylic alcohols to mutagens by hepatic sulfotransferases . The downstream effect of this pathway is the formation of DNA adducts, which can lead to mutations .
Pharmacokinetics
It is known that the compound is activated in the liver and forms covalent bonds with dna . This suggests that the compound is absorbed and metabolized in the body, and its bioavailability is likely influenced by these processes.
Result of Action
The molecular and cellular effects of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione’s action include the formation of DNA adducts and the induction of mutations . These effects can potentially lead to changes in gene expression and cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione. For instance, the presence of other substances in the body, such as other drugs or chemicals, could potentially affect the activation of the compound and its interaction with DNA . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCKVEZDYLVVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331822 |
Source


|
| Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
41994-17-6 |
Source


|
| Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)

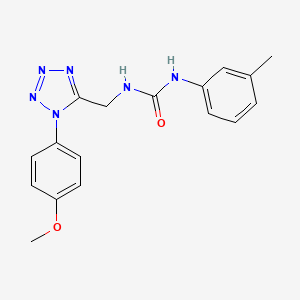



![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)
